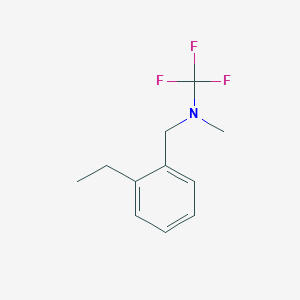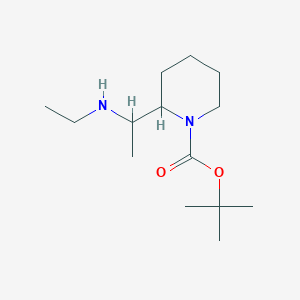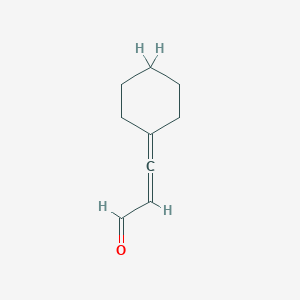
3-Cyclohexylideneprop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexylideneprop-2-enal is an organic compound with the molecular formula C9H12O It is characterized by a cyclohexylidene group attached to a prop-2-enal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylideneprop-2-enal typically involves the aldol condensation of cyclohexanone with acrolein. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually involve heating the reactants under reflux to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as boron trifluoride etherate can enhance the reaction efficiency and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Cyclohexylideneacetic acid or cyclohexylideneacetone.
Reduction: 3-Cyclohexylidenepropan-1-ol.
Substitution: Various substituted cyclohexylidene derivatives.
Applications De Recherche Scientifique
3-Cyclohexylideneprop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclohexylideneprop-2-enal involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive, making it a key site for chemical transformations. The compound can form various intermediates that participate in further reactions, leading to the formation of diverse products.
Comparaison Avec Des Composés Similaires
Cyclohexanone: A precursor in the synthesis of 3-Cyclohexylideneprop-2-enal.
Acrolein: Another precursor used in the aldol condensation reaction.
Cyclohexylideneacetone: A product formed from the oxidation of this compound.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its structure allows for the formation of various derivatives, which can be tailored for specific applications in research and industry.
Propriétés
Numéro CAS |
72001-20-8 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
InChI |
InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h4,8H,1-3,5-6H2 |
Clé InChI |
JAKGNCPRUVBIQR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C=CC=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


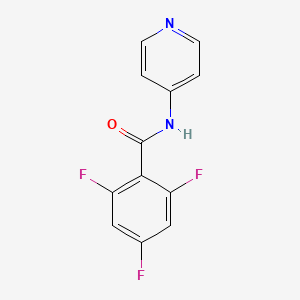
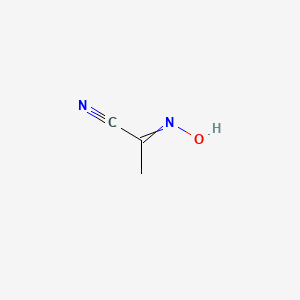
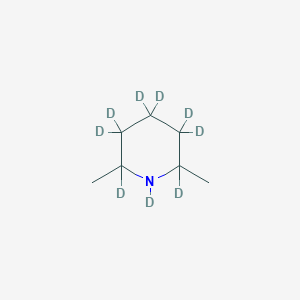


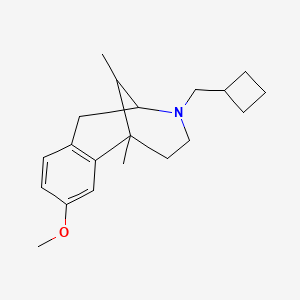
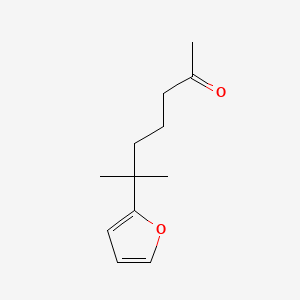
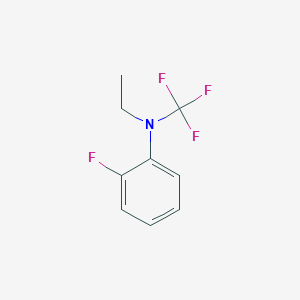
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)
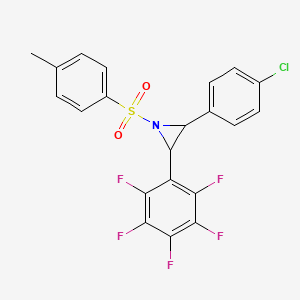
![Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B13945610.png)
